3-Hydroxy-3-phenylindolin-2-one
CAS No.: 1848-24-4
Cat. No.: VC3833046
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1848-24-4 |
---|---|
Molecular Formula | C14H11NO2 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 3-hydroxy-3-phenyl-1H-indol-2-one |
Standard InChI | InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16) |
Standard InChI Key | CYPJCGXWLXXEHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Hydroxy-3-phenylindolin-2-one (C₁₄H₁₁NO₂) features an indolin-2-one backbone substituted at the 3-position with both a hydroxyl (-OH) and phenyl (C₆H₅) group. X-ray crystallographic data confirms a planar indole ring system with the phenyl group adopting a pseudo-axial orientation relative to the hydroxyl moiety . This spatial arrangement facilitates hydrogen bonding and π-π stacking interactions, critical for its biological activity.
Physicochemical Profile
The compound’s solubility profile is polar solvent-dependent, with moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited aqueous solubility .
Synthetic Methodologies
Grignard Reagent-Mediated Addition
The most widely reported method involves reacting N-protected isatin derivatives with phenylmagnesium bromide under anhydrous conditions :
-
Procedure:
-
Dissolve N-methylisatin (1 equiv) in tetrahydrofuran (THF) at -78°C.
-
Add phenylmagnesium bromide (1.2 equiv) dropwise.
-
Warm to room temperature, quench with NH₄Cl, and purify via column chromatography.
-
-
Advantages: High atom economy, scalability to gram quantities.
Three-Component Coupling
A metal-free approach utilizes N-protected isatin, aryne precursors, and 1,3-cyclodione:
-
Conditions: Dichloromethane, room temperature, 12–24 hours.
-
Yield: 55–70%
Industrial Production Challenges
While no large-scale manufacturing processes are documented, potential strategies include:
-
Continuous Flow Reactors: To enhance reaction efficiency and safety during Grignard additions.
-
Catalytic Asymmetric Synthesis: Employing chiral ligands to access enantiomerically pure forms for pharmaceutical use .
Chemical Reactivity and Derivitization
Oxidation Reactions
-
Reagents: KMnO₄ (aqueous), CrO₃ (acidic conditions).
-
Products: 3-Keto derivatives (e.g., 3-phenylindolin-2,3-dione).
Reduction Pathways
-
Reagents: NaBH₄ (methanol), LiAlH₄ (ether).
-
Products: 3-Phenylindoline-2-ol (secondary alcohol).
Electrophilic Substitution
The phenyl ring undergoes halogenation and nitration at the para position due to electron-donating effects from the indole nitrogen .
Table 1: Representative Derivatives and Their Applications
Biological Activities and Mechanisms
Monoamine Oxidase (MAO) Inhibition
-
MAO-A Selectivity: IC₅₀ = 0.009 μM for 1-benzyl-3-(4'-hydroxyphenacyl) analog .
-
Structural Determinants:
Table 2: Cytotoxicity Profiles Across Cell Lines
Cell Line | Origin | GI₅₀ (μM) | Reference |
---|---|---|---|
TC32 | Ewing’s sarcoma | 0.9 | |
HL-60(TB) | Leukemia | 2.1 | |
A549/ATTC | Non-small cell lung | 0.19 |
Mechanistic Insights:
-
Induces phosphorylation of eIF2α, disrupting protein synthesis in cancer cells .
-
Activates pro-apoptotic pathways via caspase-3/7 activation .
Comparative Analysis with Structural Analogs
3-Hydroxyindolin-2-one vs. 3-Phenylindolin-2-one
-
Bioactivity: Phenyl substitution enhances MAO-A affinity by 100-fold compared to des-phenyl analogs .
-
Solubility: LogP increases from 1.12 (des-phenyl) to 1.96 (phenyl), impacting blood-brain barrier permeability .
Fluorinated Derivatives
Industrial and Pharmaceutical Applications
Drug Development Candidates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume